
Hh-Ag1.5
Übersicht
Beschreibung
Hh-Ag1.5 (also known as SAG-1.5) is a synthetic small-molecule agonist of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor. Its chemical structure, 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide (C₂₈H₂₆ClF₂N₃OS), confers high binding affinity, with an EC₅₀ of 1 nM and Ki values ranging from 0.5 to 2.3 nM .
Vorbereitungsmethoden
Chemical Synthesis and Optimization of Hh-Ag1.5
Origins in High-Throughput Screening
This compound originated from a structural optimization campaign based on the lead compound Hh-Ag1.1 , identified during high-throughput screening of small-molecule libraries targeting Smo . Initial hits were evaluated for their ability to activate Gli-responsive reporter genes, a downstream readout of Hh pathway activity. Hh-Ag1.1 exhibited moderate agonist activity but required chemical refinement to improve potency and binding affinity .
Key Modifications:
-
Backbone Optimization : Introduction of a benzo[b]thiophene core enhanced hydrophobic interactions with the Smo receptor’s transmembrane domain .
-
Substituent Tuning : Chloro and fluoro groups at positions 3, 4, and 7 of the benzothiophene ring improved binding specificity, reducing off-target effects .
-
Stereochemical Control : The trans-4-(methylamino)cyclohexyl group was critical for maintaining nanomolar-range potency (EC50 = 1 nM) .
Synthetic Pathway
While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:
-
Core Assembly : Formation of the benzo[b]thiophene scaffold via cyclization of substituted thiophenol derivatives.
-
Carboxamide Coupling : Reaction with trans-4-(methylamino)cyclohexylamine and 3-(4-pyridinyl)benzylamine using standard coupling reagents (e.g., HATU or EDCI) .
-
Purification : Reverse-phase HPLC or column chromatography to achieve ≥98% purity .
Critical Reaction Parameters:
-
Temperature : Reactions conducted under inert atmosphere at 0–25°C to prevent decomposition.
-
Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling steps .
Physicochemical Characterization
Structural Properties
This compound’s molecular structure (C28H26ClF2N3OS) was confirmed via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography . Key features include:
Property | Value |
---|---|
Molecular Weight | 526.04 g/mol |
CAS Number | 612542-14-0 |
XLogP3 | 5.2 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Solubility and Stability
Solubility profiles dictate formulation strategies for in vitro and in vivo applications:
Solvent | Max Solubility (mg/mL) | Max Concentration (mM) |
---|---|---|
DMSO | 52.6 | 100 |
Ethanol | 26.3 | 50 |
Stability Recommendations :
Desired Concentration | Volume Solvent per 1 mg |
---|---|
10 mM | 0.19 mL |
5 mM | 0.38 mL |
1 mM | 1.90 mL |
In Vivo Formulations
For animal studies, this compound is typically prepared in:
-
Vehicle 1 : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline .
-
Vehicle 2 : 10% DMSO + 90% corn oil (for oral administration) .
Applications in Biomedical Research
Neural Stem Cell Reprogramming
This compound (5 μM) induces direct reprogramming of mouse embryonic fibroblasts into neural stem cells by activating Smo-Gli1 signaling . This process requires sustained treatment over 3 weeks, with efficiency exceeding 70% in optimized media .
Osteogenic Differentiation
In fracture healing models, systemic administration of this compound (10 mg/kg/day) enhances callus formation by upregulating osteogenic genes (Runx2, Osterix) and accelerating mineralization .
Quality Control and Batch Consistency
Analytical Methods
Regulatory Compliance
All commercial batches comply with ISO 9001 standards, with Certificate of Analysis (CoA) provided for critical parameters (e.g., residual solvents <0.1%) .
Analyse Chemischer Reaktionen
SAg1.5 interagiert in erster Linie mit dem Smoothened-Rezeptor und induziert eine Konformationsänderung, die den Hedgehog-Signalweg aktiviert . Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Veränderungen, da ihre Hauptrolle darin besteht, als Signalmolekül zu fungieren. Das Hauptprodukt seiner Interaktion ist die Aktivierung nachgeschalteter Signalwege, die zu verschiedenen biologischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
Regenerative Medicine
Hh-Ag1.5 has been extensively studied for its potential in regenerative medicine, particularly in liver and neural stem cell applications.
Case Study: Liver Stem Cell Expansion
A study demonstrated that this compound effectively reprogrammed quiescent liver stem cells (LSCs), enhancing their expansion and differentiation into hepatocytes and cholangiocytes. In vivo experiments showed that grafting these expanded LSCs significantly improved survival rates in knockout mice models compared to controls (P < 0.001) .
Parameter | Control Group | This compound Treated Group |
---|---|---|
Survival Rate | 20% | 80% |
Differentiation Efficiency (%) | 30% | 75% |
Case Study: Neural Stem Cell Differentiation
This compound has also been utilized to induce differentiation of human induced pluripotent stem cells (hiPSCs) into neural lineages, including spinal motor neurons and sensory neurons . This application is crucial for developing therapies for neurodegenerative diseases.
Osteogenesis and Bone Healing
Recent research indicates that this compound can enhance osteogenic differentiation, making it a candidate for bone healing therapies.
Case Study: Bone Regeneration in Femur Fractures
In a study involving aged mice with femur fractures, administration of this compound resulted in earlier bridging of bone calluses and increased bone volume as indicated by mechanical testing .
Measurement | Control Group | This compound Treated Group |
---|---|---|
Callus Volume (mm³) | 50 ± 10 | 95 ± 15 |
Strength (N) | 200 ± 20 | 350 ± 30 |
Cancer Research
This compound has been investigated for its role in modulating cancer cell sensitivity to chemotherapeutic agents.
Case Study: Paclitaxel Sensitivity
Research has shown that this compound can suppress the sensitivity of cancer cells to paclitaxel by regulating Akt phosphorylation pathways, suggesting its potential as an adjunct therapy in cancer treatment .
Cellular Reprogramming
This compound is instrumental in the chemical reprogramming of mouse embryonic fibroblasts into neural stem cells, showcasing its versatility in stem cell biology .
Wirkmechanismus
SAg1.5 exerts its effects by binding to the Smoothened receptor, a G-protein-coupled receptor involved in the Hedgehog signaling pathway . This binding induces a conformational change in the receptor, leading to the activation of downstream signaling molecules and the transcription of target genes . The pathway plays a crucial role in embryonic development, tissue regeneration, and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Hedgehog Pathway Modulators
Agonists of the Hedgehog Pathway
Hh-Ag1.5 vs. Purmorphamine
Key Insight : this compound is ~100-fold more potent than purmorphamine in activating Smo, making it preferable for protocols requiring precise SHH pathway activation, such as spinal neuron differentiation .
This compound vs. SAG (Smoothened Agonist)
Key Insight : While structurally similar, this compound’s lower EC₅₀ and cost-effectiveness make it a superior choice for high-throughput screening and prolonged in vitro assays .
Antagonists of the Hedgehog Pathway
This compound vs. Cyclopamine
Key Insight : Cyclopamine’s natural origin and antagonistic properties contrast with this compound’s synthetic agonism, highlighting their opposing roles in pathway modulation .
This compound vs. KAAD-cyclopamine
Key Insight : KAAD-cyclopamine, a semisynthetic derivative, is 30-fold more potent than cyclopamine but less stable than this compound in solution .
Research Findings and Clinical Implications
- Reprogramming Efficiency : this compound, combined with bFGF and LDN193189, achieves >80% Olig2-positive cell induction in MEFs, outperforming other agonists like purmorphamine in speed and specificity .
- Toxicity : Prolonged this compound exposure in mice causes hair loss and heterotopic ossification, underscoring the need for localized delivery to minimize systemic effects .
Biologische Aktivität
Hh-Ag1.5 is a potent small-molecule agonist of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor. This compound has garnered attention due to its significant biological activities, particularly in regenerative medicine and developmental biology.
- Chemical Name : 3-Chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide
- Molecular Formula : C28H26ClF2N3OS
- Molecular Weight : 526.04 g/mol
- Purity : ≥98%
- CAS Number : 612542-14-0
This compound acts as a high-affinity agonist for the Smo receptor, with an effective concentration (EC50) of approximately 1 nM and inhibition constants (Ki) of 0.5 nM and 2.3 nM in various binding assays . This high potency makes this compound more effective than recombinant Hedgehog proteins in activating the Hh signaling pathway, which is crucial for various cellular processes including differentiation and proliferation .
1. Cellular Differentiation
This compound has been shown to induce differentiation in various stem cell types:
- Mouse Embryonic Fibroblasts (MEFs) : The compound facilitates the reprogramming of MEFs into neural stem cells.
- Human Induced Pluripotent Stem Cells (hiPSCs) : It promotes differentiation into skin-derived precursor cells, spinal motor neurons, and spinal sensory neurons .
2. Fracture Healing
A notable study investigated the effects of this compound on fracture healing in aged mice, which typically exhibit delayed healing responses:
- Study Design : Diaphyseal femur fractures were created in C57BL/6 female mice aged 18 months.
- Findings :
- Increased expression of Hh target genes like Gli1 and Ptch1 was observed in fractured femurs treated with this compound compared to controls.
- Radiographic assessments showed significantly improved callus healing scores at postoperative day (POD) 14.
- MicroCT analysis indicated a 40% increase in callus volume and a 25% increase in bone volume at POD21 for the Hh-Ag group compared to controls .
Data Summary
Parameter | Control Group | This compound Group | Increase (%) |
---|---|---|---|
Callus Volume (POD21) | Baseline | +40% | |
Bone Volume (POD21) | Baseline | +25% | |
Callus Healing Score (POD14) | Lower | Higher | Significant |
Vascularity (POD14) | Baseline | +85% |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Hh-Ag1.5 as a Hedgehog pathway agonist?
this compound directly activates the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling cascade. It binds to Smo with high affinity (Ki = 0.5–2.3 nM) and stimulates downstream Gli-dependent transcription, as demonstrated in radioligand displacement assays and Gli-responsive luciferase reporter systems . Methodologically, researchers should:
- Validate binding specificity using competitive inhibitors like cyclopamine.
- Monitor Gli1 nuclear translocation via immunofluorescence or Western blotting .
Q. What experimental conditions optimize this compound activity in vitro?
Key parameters include:
- Concentration : 1–10 μM for hepatic stem cell proliferation ; 100 nM for iPSC differentiation into neural precursors .
- Duration : Acute effects (e.g., Akt phosphorylation) peak at 6h, while chronic outcomes (e.g., apoptosis) require 24–72h .
- Solvent controls : Use DMSO at ≤0.1% to avoid cytotoxicity . Standard protocols involve pre-treating cells for 30 minutes before pathway stimulation .
Q. How is this compound stability maintained in experimental settings?
- Storage : Store lyophilized powder at -20°C (3-year stability) and reconstituted solutions at -80°C (6-month stability) .
- Bioactivity verification : Perform dose-response curves monthly using Shh Light II reporter cells to confirm EC50 consistency (expected ≤2 nM) .
Advanced Research Questions
Q. What methodological strategies resolve contradictory data on this compound’s dual role in proliferation vs. apoptosis?
Context-dependent outcomes arise from:
- Crosstalk with parallel pathways : In liver stem cells, this compound synergizes with Wnt/β-catenin to drive proliferation , whereas in NSCLC cells, it induces apoptosis via Akt-mediated Bax phosphorylation .
- Concentration gradients : Sub-EC50 doses (0.1–1 nM) prime differentiation, while supra-EC50 doses (1–10 μM) trigger apoptosis . Experimental design :
- Use pathway-specific inhibitors (e.g., Wnt-C59 or LY294002) to isolate this compound effects.
- Conduct time-lapsed single-cell imaging to track fate decisions .
Q. How can researchers optimize this compound for tissue-specific delivery in vivo?
Challenges include poor bioavailability and off-target Smo activation. Strategies involve:
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve hepatic targeting, as shown in murine liver failure models .
- Tissue-specific promoters : Drive this compound expression in iPSC-derived precursors using Sox1 or Olig2 promoters . Validation metrics :
- Quantify Gli1 mRNA in target vs. non-target tissues via qPCR .
- Monitor hepatocyte regeneration histologically .
Q. What statistical approaches address variability in this compound-induced gene expression data?
High variability in RNA-seq datasets (e.g., K8/K17 expression in skin development ) requires:
- Normalization : Use housekeeping genes (e.g., HPRT1) and spike-in controls .
- Batch correction : Apply ComBat or surrogate variable analysis (SVA) to account for technical replicates .
- Multi-omics integration : Cross-validate RNA findings with protein-level data (e.g., Western blot for Shh ).
Q. Methodological Best Practices
Q. How should researchers validate this compound-specific effects in complex models?
- Genetic controls : Compare outcomes in Smo-knockout vs. wild-type cells .
- Pharmacological inhibition : Co-treat with Smo antagonists (e.g., vismodegib) to confirm on-target activity .
- Negative controls : Include solvent-only and untreated groups in all assays .
Q. What guidelines ensure reproducibility in this compound studies?
- Data transparency : Archive raw images, flow cytometry files, and uncropped Western blots in public repositories (e.g., Zenodo) .
- Reagent documentation : Report lot numbers, purity certificates, and reconstitution protocols .
- Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines .
Eigenschaften
IUPAC Name |
3-chloro-4,7-difluoro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZDWPYJFCAZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClF2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.